3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a benzylidene group attached to an indole core, with hydroxy and methoxy substituents on the benzylidene ring. It has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 1,3-dihydro-2H-indol-2-one. This reaction is often catalyzed by an acid or base under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(4-oxo-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one.
Reduction: Formation of 3-(4-hydroxy-3-methoxybenzyl)-1,3-dihydro-2H-indol-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and reduces the activity of inflammatory enzymes.
Antioxidant Activity: The compound scavenges free radicals and upregulates the expression of antioxidant enzymes.
Comparison with Similar Compounds
Similar Compounds
Curcumin: A natural compound with similar anti-inflammatory and antioxidant properties.
Quinoline Derivatives: Compounds with a similar indole core structure and diverse biological activities.
Uniqueness
3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one stands out due to its synthetic accessibility and the ability to modify its structure to enhance its biological activity. Its unique combination of hydroxy and methoxy substituents provides a versatile platform for further functionalization and optimization for specific applications.
Properties
IUPAC Name |
(3Z)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-15-9-10(6-7-14(15)18)8-12-11-4-2-3-5-13(11)17-16(12)19/h2-9,18H,1H3,(H,17,19)/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYKOLLRNTUQIP-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C3=CC=CC=C3NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C3=CC=CC=C3NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.